N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE
Overview
Description
N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core, a piperidine moiety, and a tetrafluoropropoxy group, making it a unique and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation . The piperidine moiety is introduced via nucleophilic substitution reactions, while the tetrafluoropropoxy group is added through etherification reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form benzimidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperidine and tetrafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core yields benzimidazole N-oxides, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The piperidine moiety may enhance the compound’s ability to cross cell membranes, while the tetrafluoropropoxy group can increase its lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Piperidine: A simple heterocyclic amine with various pharmacological properties.
Tetrafluoropropoxybenzene: A fluorinated aromatic compound with unique chemical properties.
Uniqueness
N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is unique due to its combination of a benzimidazole core, a piperidine moiety, and a tetrafluoropropoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F4N4O2/c26-23(27)25(28,29)17-35-16-18-7-6-8-19(15-18)22(34)31-24-30-20-9-2-3-10-21(20)33(24)14-13-32-11-4-1-5-12-32/h2-3,6-10,15,23H,1,4-5,11-14,16-17H2,(H,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBQPYNEJDREMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC(=C4)COCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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